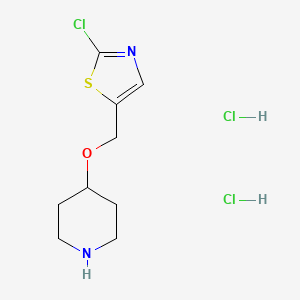

4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride

Description

Propriétés

IUPAC Name |

2-chloro-5-(piperidin-4-yloxymethyl)-1,3-thiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2OS.2ClH/c10-9-12-5-8(14-9)6-13-7-1-3-11-4-2-7;;/h5,7,11H,1-4,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCNHPXRQPDERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC2=CN=C(S2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671632 | |

| Record name | 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]piperidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185311-06-1 | |

| Record name | 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]piperidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation of the Piperidine Component

The piperidine nucleus in the target compound is generally prepared as 3-aminopiperidine dihydrochloride or related derivatives. A robust, scalable method involves the reduction of (R)-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) solvent. Key parameters include:

| Step | Reagents/Conditions | Details |

|---|---|---|

| Reduction | 1.5-2.0 equivalents LiAlH4 in THF | Reaction temperature: 10-45 °C initially, then heated to 45-70 °C |

| Isolation | Filtration of reaction mixture | Yields (R)-3-aminopiperidine dihydrochloride as solid |

| Scale | Kilogram-scale synthesis | Demonstrated with at least 1 kg of starting material |

This method ensures high purity and yield of the chiral piperidine intermediate, which is critical for downstream coupling reactions. The piperidine is then converted into its dihydrochloride salt by admixing with concentrated hydrochloric acid.

Synthesis of the 2-Chloro-thiazol-5-ylmethoxy Intermediate

The thiazole ring bearing a chloro substituent at the 2-position and a reactive methoxy substituent at the 5-position is synthesized via multi-step heterocyclic chemistry. Common approaches include:

- Cyclization of suitable precursors such as α-haloketones with thiourea derivatives.

- Use of catalytic methods involving Lewis acids for regio- and stereoselective thiazole ring formation.

- Multicomponent reactions (MCRs) involving thiols, aldehydes, and amines to build the thiazole scaffold efficiently.

A representative method involves the reaction of 2-chloro-5-hydroxymethylthiazole with appropriate reagents to introduce the methoxy group, often via nucleophilic substitution or Williamson ether synthesis under mild conditions.

Coupling of Piperidine and Thiazolylmethoxy Units

The key step in assembling 4-(2-chloro-thiazol-5-ylmethoxy)-piperidine involves ether bond formation between the piperidine nitrogen or carbon and the thiazolylmethoxy moiety. Typical procedures include:

- Activation of the hydroxyl group on the thiazole ring as a leaving group (e.g., tosylate or mesylate).

- Nucleophilic substitution by the piperidine nitrogen or anion under controlled temperature and solvent conditions.

- Use of polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.

Reaction parameters are optimized to avoid side reactions, such as elimination or over-alkylation. The coupling is often followed by purification steps including crystallization or chromatography.

Formation of the Dihydrochloride Salt

The final compound is isolated as the dihydrochloride salt to enhance stability, crystallinity, and solubility. This is achieved by:

- Treating the free base of 4-(2-chloro-thiazol-5-ylmethoxy)-piperidine with an excess of concentrated hydrochloric acid.

- Stirring the mixture under controlled temperature (0-25 °C) to ensure complete salt formation.

- Isolating the dihydrochloride salt by filtration and drying under vacuum.

This step is crucial for pharmaceutical applications where salt forms improve bioavailability and handling.

Summary Table of Preparation Steps

Research Findings and Optimization Insights

- The LiAlH4 reduction step is sensitive to temperature; maintaining 35 °C during addition and 55-65 °C during heating yields optimal purity and conversion.

- Multicomponent reactions for thiazole synthesis provide high atom economy and reduce purification steps, improving overall efficiency.

- Use of tetrahydrofuran as a solvent in both piperidine synthesis and coupling steps enhances solubility and reaction rates.

- Salt formation at mild temperatures preserves compound integrity and crystallinity, facilitating downstream pharmaceutical formulation.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the chlorine atom, resulting in a different thiazole derivative.

Substitution: The chlorine atom on the thiazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Thiazole sulfoxides and sulfones.

Reduction Products: Chlorine-free thiazole derivatives.

Substitution Products: Thiazole derivatives with different substituents.

Applications De Recherche Scientifique

Neuropharmacological Applications

One of the notable applications of this compound is in the field of neuropharmacology. Research indicates that derivatives of thiazole compounds, including those similar to 4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride, have been investigated as positive allosteric modulators of metabotropic glutamate receptors (mGluR). These receptors are crucial for synaptic transmission and plasticity, making them significant targets for treating neurodegenerative diseases and psychiatric disorders.

- Mechanism of Action : Compounds that act as positive allosteric modulators can enhance the receptor's response to natural ligands like glutamate without directly activating the receptor, potentially reducing side effects associated with direct agonists .

- Preclinical Studies : In vivo studies have shown that certain thiazole derivatives can reverse amphetamine-induced hyperlocomotion in animal models, suggesting potential antipsychotic effects .

Anticancer Properties

The anticancer potential of thiazole derivatives has also been a focus of research. Various studies have demonstrated that compounds incorporating thiazole moieties exhibit significant cytotoxic effects against different cancer cell lines.

- Mechanisms : The anticancer activity is often attributed to their ability to induce apoptosis and inhibit cell proliferation. For instance, compounds similar to 4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride have shown efficacy in down-regulating anti-apoptotic proteins and up-regulating pro-apoptotic genes .

- Case Studies : In one study, thiazole-integrated compounds were screened against breast cancer cell lines, revealing promising results with IC50 values indicating effective cytotoxicity compared to standard treatments .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are well-documented, with several studies highlighting their effectiveness against a range of pathogenic microorganisms.

- Antibacterial Effects : Research has shown that thiazole-containing compounds exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of halogen substituents has been linked to enhanced antibacterial properties .

- Case Studies : In vitro testing against strains such as Staphylococcus aureus and Escherichia coli revealed that certain derivatives had minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

Data Tables

| Application Area | Compound Effectiveness | Target Pathways/Mechanisms |

|---|---|---|

| Neuropharmacology | Positive allosteric modulation | mGluR enhancement |

| Oncology | Cytotoxicity | Induction of apoptosis; inhibition of proliferation |

| Antimicrobial Activity | Antibacterial effects | Disruption of bacterial cell wall synthesis |

Mécanisme D'action

The mechanism by which 4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride exerts its effects involves binding to specific molecular targets. The thiazole ring interacts with enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Physicochemical Data

Notes:

- Positional isomerism (e.g., 3- vs. 4-substitution) can alter steric hindrance and binding interactions .

- Electron-withdrawing groups (e.g., chloro-thiazole) may reduce basicity compared to electron-donating groups (e.g., methoxybenzyl) .

- Dihydrochloride salts generally improve aqueous solubility, critical for bioavailability .

Spectral and Analytical Comparisons

- 1H-NMR : Derivatives in exhibit distinct aromatic proton signals due to varying substituent positions (e.g., 13c: δ 6.80–7.20 ppm for dimethoxybenzyl protons) . The target compound’s thiazole protons would likely resonate in a different region (δ 7.5–8.5 ppm).

- MS-ESI : Molecular ion peaks vary with substituents (e.g., 13c: m/z 278 vs. oxadiazole derivatives with m/z ~250–300) .

Research Implications and Gaps

- Pharmacological Potential: The chloro-thiazole group in the target compound may confer unique activity in kinase inhibition or antimicrobial applications, though direct biological data are absent in the provided evidence.

- Synthetic Challenges : Positional isomer synthesis (e.g., 3- vs. 4-substitution) requires precise reaction conditions, as seen in and .

Activité Biologique

4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiazole moiety, which is known for its diverse biological activities. The presence of the chloro group and methoxy linkage enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄ClN₃O₂S |

| Molecular Weight | 283.76 g/mol |

| CAS Number | [Not available] |

The biological activity of 4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride is primarily attributed to its interaction with specific receptors and enzymes:

- Receptor Modulation : The compound acts as a positive allosteric modulator for certain neurotransmitter receptors, enhancing their signaling pathways without directly activating them.

- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in critical metabolic pathways, which could lead to therapeutic effects in various diseases.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride exhibit significant anticancer properties. For instance, derivatives have been shown to induce apoptosis in cancer cell lines by regulating key proteins involved in cell survival and proliferation.

- Study Findings : In vitro assays revealed that related thiazole derivatives can down-regulate anti-apoptotic proteins (e.g., Bcl-2) while up-regulating pro-apoptotic proteins (e.g., Bax) in colon cancer cell lines .

Neuroprotective Effects

The compound's ability to modulate glutamate receptors suggests potential neuroprotective effects. Research indicates that similar compounds can reverse neurotoxic effects induced by excessive glutamate, providing a basis for developing treatments for neurodegenerative diseases.

- Case Study : A study on related thiazole derivatives reported their effectiveness in reducing amphetamine-induced hyperlocomotion in animal models, indicating potential applications in treating schizophrenia .

Toxicity and Safety Profile

Toxicity assessments are crucial for evaluating the safety of new compounds. Preliminary studies suggest that 4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride exhibits low toxicity levels in human liver cell lines (HepG2), indicating a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring. For example, coupling a thiazole-chloromethyl intermediate to a hydroxylated piperidine derivative under alkaline conditions (e.g., NaOH in dichloromethane), followed by hydrochloride salt formation. Key steps include precise stoichiometric control of the thiazole-piperidine coupling and purification via recrystallization or column chromatography .

- Yield Optimization : Use design of experiments (DoE) to test variables like reaction time, temperature, and solvent polarity. Statistical methods (e.g., response surface modeling) minimize experimental runs while maximizing yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) and ≥95% purity thresholds.

- Structural Confirmation : Nuclear magnetic resonance (NMR) for proton/carbon assignments (e.g., δ 3.5–4.5 ppm for piperidine-methoxy protons) and mass spectrometry (MS) for molecular ion peaks matching the theoretical mass (C₉H₁₅Cl₂N₂O₂S: ~307.2 g/mol).

- Crystallography : Single-crystal X-ray diffraction for 3D conformation validation, as demonstrated for structurally analogous piperidine-thiadiazole derivatives .

Q. What are the critical physicochemical properties (e.g., solubility, stability) to consider during experimental design?

- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility. Test in buffered solutions (pH 1–7.4) to simulate biological conditions. Use DMSO for stock solutions but verify compound stability in this solvent .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and moisture due to potential thiazole ring degradation .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Approach :

Perform density functional theory (DFT) calculations to map electronic properties (e.g., HOMO-LUMO gaps) of the thiazole-piperidine scaffold.

Use molecular docking to predict binding affinities for target receptors (e.g., enzymes or ion channels).

Validate predictions with structure-activity relationship (SAR) studies, modifying substituents on the thiazole or piperidine rings .

- Case Study : Analogous piperidine derivatives showed improved pharmacokinetic profiles when ether-linked substituents (e.g., methoxyethoxy groups) enhanced solubility and target engagement .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Troubleshooting Framework :

Confirm compound integrity in each assay (e.g., LC-MS for degradation products).

Standardize assay conditions (e.g., cell line viability, incubation time, and solvent controls).

Cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition) .

- Example : Discrepancies in IC₅₀ values may arise from differences in membrane permeability or off-target effects in cell-based vs. cell-free systems .

Q. How can reaction engineering improve scalability for preclinical studies?

- Process Optimization :

- Membrane Technologies : Implement solvent-resistant nanofiltration to recover catalysts and reduce waste.

- Continuous Flow Systems : Enhance heat/mass transfer for exothermic reactions (e.g., thiazole ring formation) and minimize side products .

- Case Study : A piperidine-based API synthesis achieved 80% yield in flow reactors vs. 60% in batch systems, with 50% lower solvent usage .

Q. What are the emerging biological targets for thiazole-piperidine hybrids, and how are they validated?

- Target Identification :

- Transcriptomics/Proteomics : Screen for gene expression changes in disease models (e.g., cancer or neurodegenerative cells).

- CRISPR-Cas9 Knockout : Confirm target relevance by observing activity loss in gene-edited cells .

- Current Focus : Piperidine-thiazole compounds are being explored as modulators of neurotransmitter receptors (e.g., 5-HT or nAChRs) and kinase inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.